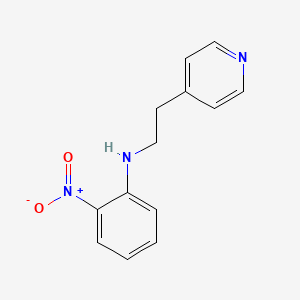
3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties.
Méthodes De Préparation
The synthesis of 3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide typically involves the following steps:
Tetrazole Formation: The formation of the tetrazole ring through cyclization reactions.
Amidation: The final step involves the formation of the amide bond.
Common reagents used in these reactions include nitric acid for nitration, sodium azide for tetrazole formation, and various amines for amidation .
Analyse Des Réactions Chimiques
3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include amino derivatives and substituted benzamides .
Applications De Recherche Scientifique
3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioisosteric properties.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparaison Avec Des Composés Similaires
3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide can be compared with other tetrazole derivatives such as:
4-Nitro-N-(1H-tetrazol-5-yl)benzamide: Similar structure but different substitution pattern.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Contains a triazole ring in addition to the tetrazole ring.
3,6-Diamino-1,2,4,5-tetrazine derivatives: Different core structure but similar nitrogen-rich properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and tetrazole groups, which confer unique chemical and biological properties .
Propriétés
Numéro CAS |
574010-14-3 |
|---|---|
Formule moléculaire |
C9H8N6O3 |
Poids moléculaire |
248.20 g/mol |
Nom IUPAC |
3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C9H8N6O3/c1-5-4-6(2-3-7(5)15(17)18)8(16)10-9-11-13-14-12-9/h2-4H,1H3,(H2,10,11,12,13,14,16) |
Clé InChI |
FEXHGKZPENCECB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)NC2=NNN=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane](/img/structure/B13933408.png)


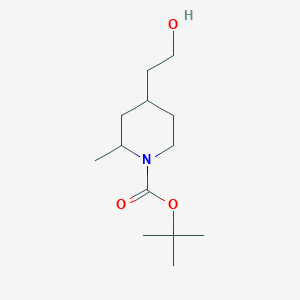
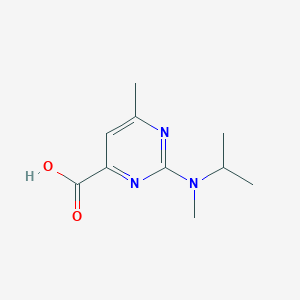
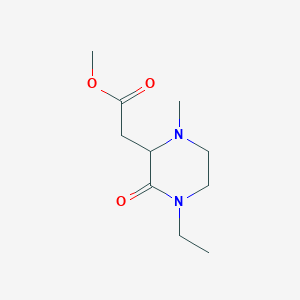
![n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine](/img/structure/B13933426.png)
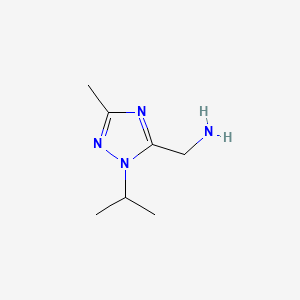


![4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13933442.png)
